

Application Note: MAX8 Monoclonal Antibody for Immunofluorescence Staining

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Introduction

The MAX (MYC-associated factor X) protein is a fundamental component of the basic helix-loop-helix leucine zipper (bHLHZ) family of transcription factors.[1] It plays a pivotal role in transcriptional regulation by forming heterodimers with other members of the bHLHZ family, most notably MYC, MAD, and MXI1.[1] The balance between these heterodimers is crucial for controlling cell proliferation, differentiation, and apoptosis.[2][3][4] Specifically, MYC/MAX heterodimers are known to activate transcription and promote cell cycle progression, while MAD/MAX heterodimers act as transcriptional repressors.[3][5] Given its central role in these cellular processes, the study of MAX protein expression and subcellular localization is critical for understanding both normal cell biology and oncogenesis. The MAX8 monoclonal antibody provides a specific and sensitive tool for the detection of endogenous MAX protein by immunofluorescence, enabling researchers to visualize its nuclear localization and expression levels within single cells.

Product Information



Attribute	Specification	
Antibody Name	MAX8	
Target	MAX (MYC-associated factor X)	
Host Species	Mouse	
Clonality	Monoclonal	
Isotype	lgG2b	
Immunogen	Recombinant full-length human MAX protein	
Purification	Protein A/G affinity chromatography	
Formulation	Liquid in PBS with 0.02% sodium azide and 50% glycerol	
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.	
Applications	Immunofluorescence (IF), Western Blot (WB), Immunohistochemistry (IHC)	

Data Presentation: Performance in Immunofluorescence

The **MAX8** antibody has been validated in-house for immunofluorescence applications across multiple cell lines. Optimal staining is achieved with a working concentration range of 2.5-10 μ g/mL. The following table summarizes the recommended starting concentrations and observed localization patterns.



Cell Line	Recommended Starting Concentration (µg/mL)	Fixation/Permeabili zation	Expected Subcellular Localization
HeLa	5.0	4% PFA / 0.1% Triton X-100	Strong, diffuse nuclear staining
A549	7.5	4% PFA / 0.1% Triton X-100	Moderate, diffuse nuclear staining
MCF-7	5.0	4% PFA / 0.1% Triton X-100	Strong, diffuse nuclear staining
NIH/3T3	7.5	4% PFA / 0.1% Triton X-100	Moderate, diffuse nuclear staining

Detailed Protocol for Immunofluorescence Staining of Cultured Cells

This protocol provides a step-by-step guide for the immunofluorescent staining of MAX protein in adherent cultured cells using the **MAX8** monoclonal antibody.

I. Required Reagents and Materials

- MAX8 Monoclonal Antibody
- Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647)
- Phosphate-Buffered Saline (PBS): pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use a stabilized commercial solution.
- Permeabilization Buffer: 0.1% Triton X-100 in PBS



- Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
- Antifade Mounting Medium
- Glass coverslips (18 mm) and 6-well plates
- Microscope slides
- Forceps
- Humidified chamber

II. Experimental Protocol

A. Cell Seeding and Preparation

- Place sterile 18 mm glass coverslips into the wells of a 6-well plate.
- Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
- Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
- (Optional) Treat cells with experimental compounds as required.

B. Fixation

- Carefully aspirate the culture medium from the wells.
- Gently wash the cells twice with 2 mL of PBS.
- Add 1 mL of 4% PFA to each well, ensuring the coverslips are fully submerged.
- Incubate for 15 minutes at room temperature.
- Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.



C. Permeabilization

- Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
- Incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular targets like the nuclear MAX protein.
- Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

D. Blocking

- Add 1 mL of Blocking Buffer to each well.
- Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.

E. Primary Antibody Incubation

- Dilute the MAX8 antibody to the desired concentration (e.g., 5 μg/mL) in Blocking Buffer.
- Aspirate the blocking solution from the wells.
- Add 200-300 μL of the diluted MAX8 antibody solution to each coverslip.
- Incubate overnight at 4°C in a humidified chamber.

F. Secondary Antibody Incubation

- The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
- Dilute the fluorophore-conjugated anti-mouse secondary antibody in Blocking Buffer according to the manufacturer's recommendations.
- Add 200-300 μL of the diluted secondary antibody solution to each coverslip.
- Incubate for 1 hour at room temperature, protected from light.



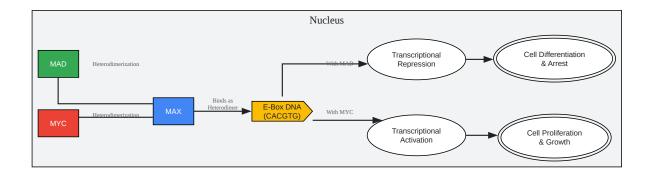
G. Nuclear Counterstaining

- Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
- Add 1 mL of PBS containing DAPI (e.g., 1 μg/mL) or Hoechst stain to each well.
- Incubate for 5 minutes at room temperature, protected from light.
- Aspirate the counterstain solution and wash the coverslips twice with PBS.
- H. Mounting and Imaging
- Using fine-tipped forceps, carefully remove the coverslips from the wells.
- Briefly dip the coverslips in distilled water to remove salt crystals.
- Wick away excess water from the edge of the coverslip with a kimwipe.
- Place a small drop of antifade mounting medium onto a clean microscope slide.
- Gently lower the coverslip, cell-side down, onto the drop of mounting medium.
- Seal the edges of the coverslip with clear nail polish to prevent drying.
- Allow the mounting medium to cure, and visualize the staining using a fluorescence or confocal microscope.

Visualizations Signaling Pathway

The MAX protein is a central node in a transcriptional network that controls cell fate. It forms heterodimers with MYC to activate gene expression or with MAD to repress transcription. This dynamic interplay regulates key cellular processes.





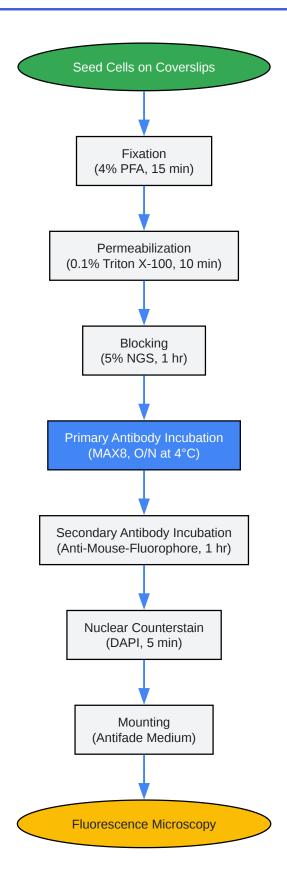
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Caption: The MYC/MAX/MAD signaling network regulating gene transcription.

Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol for staining with the **MAX8** antibody.





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Caption: Workflow for immunofluorescence staining using the MAX8 antibody.



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